

Application Notes and Protocols for the Synthesis of NR-V04 Analogs

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Compound of Interest				
Compound Name:	NR-V04			
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These application notes provide detailed materials and methods for the synthesis of **NR-V04** and its analogs, a class of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1). **NR-V04** has demonstrated significant potential in cancer immunotherapy by modulating the tumor microenvironment.[1][2] This document outlines the synthetic protocols, quantitative data for key analogs, and the underlying biological pathways.

Overview of NR-V04 and its Mechanism of Action

NR-V04 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively degrade NR4A1.[1] It is composed of three key components:

- A ligand for NR4A1: Derived from celastrol, a natural product known to bind to NR4A1.
- A ligand for an E3 ubiquitin ligase: Specifically, a von Hippel-Lindau (VHL) E3 ligase ligand.
 [1]
- A chemical linker: This connects the NR4A1 and VHL ligands, facilitating the formation of a ternary complex (NR4A1-PROTAC-VHL).

The formation of this ternary complex leads to the polyubiquitination of NR4A1 by the E3 ligase, marking it for degradation by the 26S proteasome.[1] This targeted degradation of



NR4A1 has been shown to enhance anti-cancer immune responses by inducing tumor-infiltrating B cells and effector memory CD8+ T cells, while reducing monocytic myeloid-derived suppressor cells (m-MDSCs).[1]

Quantitative Data of NR-V04 Analogs

The following table summarizes the in vitro degradation data for **NR-V04** and its analogs with varying polyethylene glycol (PEG) linker lengths. The 50% degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein in a specific cell line after a 16-hour treatment.

Compound ID	Linker Length	Cell Line	DC50 (nM)
NR-V02	2-PEG	CHL-1	>250
NR-V03	3-PEG	CHL-1	>250
NR-V04	4-PEG	CHL-1	228.5[1]
NR-V04	4-PEG	A375	518.8[1]

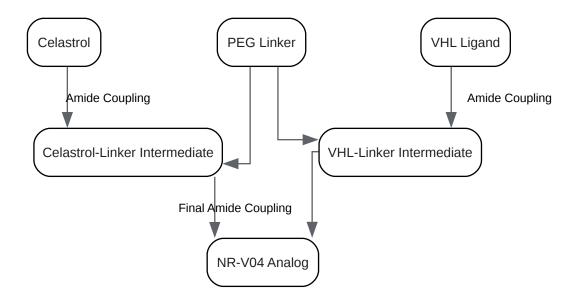
Experimental Protocols

The synthesis of **NR-V04** and its analogs is a multi-step process involving the preparation of the celastrol-linker intermediate, the VHL ligand-linker intermediate, and their final conjugation.

General Synthesis Scheme

The overall synthetic strategy involves two key amide bond formations to connect the celastrol and VHL ligand moieties to the PEG linker.[1]





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General Synthetic Workflow for NR-V04 Analogs

Protocol for Synthesis of Celastrol-PEG4-Amine Intermediate

This protocol describes the modification of celastrol at its carboxylic acid group to attach a PEG linker with a terminal amine.

Materials:

- Celastrol
- tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (N-Boc-PEG4-amine)
- (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)



- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography

Procedure:

- Amide Coupling:
 - Dissolve celastrol (1.0 eq) in anhydrous DMF.
 - Add N-Boc-PEG4-amine (1.2 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq).
 - Stir the reaction mixture at room temperature for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the Bocprotected intermediate.
- Boc Deprotection:
 - Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
 - Stir the solution at room temperature for 1-2 hours.
 - Remove the solvent under reduced pressure to yield the celastrol-PEG4-amine intermediate as a TFA salt.



Protocol for Synthesis of VHL-Ligand-PEG4-Acid Intermediate

This protocol describes the conjugation of a VHL ligand with a PEG linker possessing a terminal carboxylic acid.

Materials:

- VHL ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
- 1-amino-14-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid (PEG4-acid)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO3)
- Brine
- Anhydrous sodium sulfate (Na2SO4)
- Silica gel for column chromatography

Procedure:

- Amide Coupling:
 - Dissolve the VHL ligand (1.0 eq) and PEG4-acid (1.1 eq) in anhydrous DMF.
 - Add HATU (1.2 eq) and DIPEA (3.0 eq).



- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress by TLC.
- · Work-up and Purification:
 - Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to obtain the VHLligand-PEG4-acid intermediate.

Protocol for Final Conjugation to Synthesize NR-V04

This protocol describes the final amide coupling step to yield the NR-V04 PROTAC.

Materials:

- Celastrol-PEG4-amine intermediate
- VHL-ligand-PEG4-acid intermediate
- HATU
- DIPEA
- Anhydrous DMF
- Ethyl acetate
- Saturated aqueous NaHCO3
- Brine
- Anhydrous Na2SO4



Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

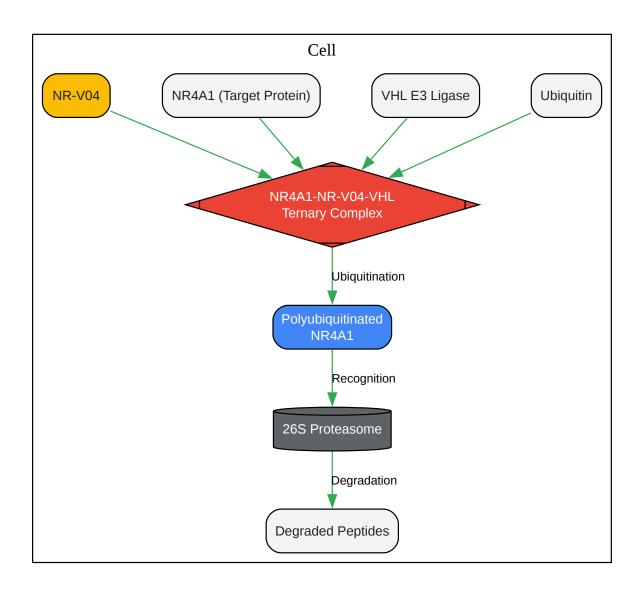
- Amide Coupling:
 - Dissolve the VHL-ligand-PEG4-acid intermediate (1.0 eq) and the celastrol-PEG4-amine intermediate (1.2 eq) in anhydrous DMF.
 - Add HATU (1.5 eq) and DIPEA (3.0 eq).
 - Stir the reaction mixture at room temperature for 12-16 hours.
- Work-up and Purification:
 - Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
 - Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
 - Purify the crude product by preparative HPLC to afford the final NR-V04 compound.
 - Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Experimental Workflow Diagrams

NR-V04 Mechanism of Action: Targeted Degradation of NR4A1

The following diagram illustrates the signaling pathway of **NR-V04**-mediated NR4A1 degradation.





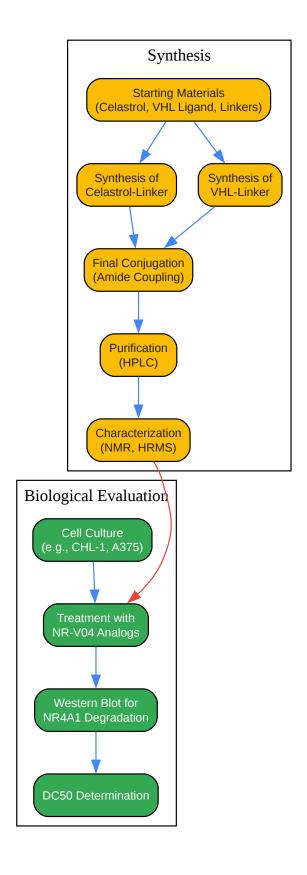
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NR-V04 mediated degradation of NR4A1.

Experimental Workflow for NR-V04 Analog Synthesis

The diagram below outlines the key stages in the synthesis and evaluation of NR-V04 analogs.





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Workflow for synthesis and evaluation of NR-V04 analogs.



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References

- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy -PubMed [pubmed.ncbi.nlm.nih.gov]
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